5-Fluoro-2'-O-methyluridine
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Overview
Description
5-Fluoro-2’-O-methyluridine is a modified nucleoside with the molecular formula C10H13FN2O6 and a molecular weight of 276.22 . It is a fluorinated derivative of 2’-O-methyluridine, which is a naturally occurring modified nucleoside found in various types of RNA, including rRNA, snRNA, snoRNA, and tRNA .
Preparation Methods
The synthesis of 5-Fluoro-2’-O-methyluridine typically involves the use of protective fluororibose as a starting material. The synthetic route includes a condensation reaction with ditrimethylsilyl protective uracil, followed by deprotection steps to yield the target compound . This method is advantageous for industrial production as it reduces the number of reaction steps, improves production efficiency, and minimizes energy consumption and waste .
Chemical Reactions Analysis
5-Fluoro-2’-O-methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles, electrophiles, and oxidizing agents. One notable reaction is the conversion of 5-Fluoro-2’-O-methyluridine into 5-fluorouracil by nucleoside hydrolase . This reaction is significant as 5-fluorouracil is a well-known chemotherapeutic agent used in cancer treatment .
Scientific Research Applications
5-Fluoro-2’-O-methyluridine has a wide range of scientific research applications. In chemistry, it serves as a starting material for the synthesis of nucleic acid-based drugs . In biology, it is used to study the metabolic pathways and enzymatic activities associated with methylated nucleosides . Additionally, it is used in proteomics research to study protein-nucleic acid interactions .
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-O-methyluridine involves its conversion into 5-fluorouracil by nucleoside hydrolase . 5-Fluorouracil then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the disruption of DNA replication and cell division . This mechanism is particularly effective in rapidly dividing cancer cells, making 5-Fluoro-2’-O-methyluridine a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-2’-O-methyluridine include 5-fluorouridine, 5-fluoro-2’-deoxyuridine, and 2’-O-methyluridine . While these compounds share structural similarities, 5-Fluoro-2’-O-methyluridine is unique due to its specific fluorination and methylation patterns, which confer distinct chemical and biological properties . For example, 5-fluorouridine and 5-fluoro-2’-deoxyuridine are also converted into 5-fluorouracil, but their metabolic pathways and enzymatic interactions differ from those of 5-Fluoro-2’-O-methyluridine .
Properties
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIYNPYHNWHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312570 |
Source
|
Record name | NSC258371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70715-98-9 |
Source
|
Record name | NSC258371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC258371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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